3-[(Piperidin-1-yl)methyl]azepane
Description
3-[(Piperidin-1-yl)methyl]azepane is a bicyclic amine compound featuring a seven-membered azepane ring substituted at the 3-position with a piperidinylmethyl group. This structure combines the conformational flexibility of azepane with the steric and electronic properties of piperidine, making it a candidate for applications in medicinal chemistry and biochemical research.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethyl)azepane |
InChI |
InChI=1S/C12H24N2/c1-4-8-14(9-5-1)11-12-6-2-3-7-13-10-12/h12-13H,1-11H2 |
InChI Key |
RXMLBGPVGPKMKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CCCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-1-yl)methyl]azepane typically involves the reaction of piperidine with azepane under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking a suitable electrophilic azepane derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of 3-[(Piperidin-1-yl)methyl]azepane may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-1-yl)methyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated derivatives of azepane can be used as substrates for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-[(Piperidin-1-yl)methyl]azepane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of biological systems and interactions due to its structural similarity to certain natural products.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(Piperidin-1-yl)methyl]azepane involves its interaction with specific molecular targets. In medicinal chemistry, it may act on receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 3-[(Piperidin-1-yl)methyl]azepane and related compounds:
Key Observations:
Substitution Position: The position of the piperidinylmethyl group on the azepane ring (position 3 vs. For example, 2-[(3,3-dimethylpiperidin-1-yl)methyl]azepane introduces additional steric bulk due to dimethyl groups on the piperidine ring, which may enhance lipophilicity but reduce solubility compared to the target compound .
This contrasts with the non-reactive methylene bridge in 3-[(Piperidin-1-yl)methyl]azepane .
Physicochemical and Pharmacological Inferences
- Lipophilicity : The dimethylpiperidine analog () is likely more lipophilic (logP ~2.5–3.0) than 3-[(Piperidin-1-yl)methyl]azepane (estimated logP ~1.8–2.2) due to alkyl substituents, which could influence blood-brain barrier penetration .
- Solubility : The aldehyde-containing compound () may exhibit lower aqueous solubility than the target compound due to its larger aromatic pyridine moiety .
- Bioactivity : While direct data are lacking, Cpd F’s role as a low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor suggests that azepane-piperidine hybrids may target enzymatic active sites, particularly those requiring flexible, nitrogen-rich scaffolds .
Research and Application Gaps
- Target Compound: No explicit pharmacological data are available for 3-[(Piperidin-1-yl)methyl]azepane. Its utility must be inferred from analogs like Cpd F, which show enzyme inhibitory activity .
Biological Activity
3-[(Piperidin-1-yl)methyl]azepane is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry and pharmacology. Its unique structure, comprising a piperidine and an azepane moiety, suggests potential biological activities that could be harnessed for therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
3-[(Piperidin-1-yl)methyl]azepane can be synthesized through nucleophilic substitution reactions involving piperidine and azepane derivatives. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2 |
| Molecular Weight | 194.32 g/mol |
| IUPAC Name | 3-[(Piperidin-1-yl)methyl]azepane |
| CAS Number | Not available |
The biological activity of 3-[(Piperidin-1-yl)methyl]azepane can be attributed to its interactions with various molecular targets, including receptors and enzymes. The piperidine ring may enhance binding affinity to certain receptors, while the azepane structure contributes to the compound's flexibility and ability to modulate biological pathways.
Potential Mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : It could act as an inhibitor for specific enzymes, impacting metabolic processes.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Antimicrobial Activity
A study investigated the antimicrobial effects of various piperidine derivatives, including 3-[(Piperidin-1-yl)methyl]azepane. Results indicated significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
Case Study: Antiparasitic Properties
In a research setting, derivatives similar to 3-[(Piperidin-1-yl)methyl]azepane were evaluated for their antiparasitic activity against Plasmodium falciparum. A series of compounds showed promising antimalarial activity, suggesting that modifications to the piperidine structure could enhance efficacy against resistant strains .
Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to 3-[(Piperidin-1-yl)methyl]azepane:
- Synthesis and Evaluation : A synthetic route involving the reaction of piperidine with azepane was optimized for yield and purity. The resulting compounds were tested for their biological activity in vitro.
- Pharmacological Profiling : Compounds were subjected to pharmacological profiling to assess their effects on various biological targets, revealing potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier.
- Toxicity Assessment : Toxicity studies indicated a favorable safety profile at therapeutic doses, making it a candidate for further development in drug formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
